
3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
Descripción general
Descripción
3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a bicyclic aromatic scaffold with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 3, 6/7, and 2, respectively. Quinazolinones are nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties . The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic, steric, and hydrogen-bonding properties, thereby modulating its biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate substituted anilines and esters.
Cyclization: The key step involves cyclization to form the quinazolinone core. This can be achieved through various methods, such as
Substitution Reactions: Introducing the hydroxy, methoxy, and methyl groups through substitution reactions using reagents like methanol, methyl iodide, and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. This can include:
Continuous Flow Synthesis: Enhancing reaction efficiency and control.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-oxo-6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Reduction: Formation of 3-hydroxy-6,7-dimethoxy-2-methyldihydroquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that derivatives of quinazolinone, including 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, exhibit promising anticancer properties. A study highlighted its role as a COX-2 inhibitor , which is crucial given the association between COX-2 overexpression and colorectal cancer (CRC) development. The compound demonstrated significant inhibition efficiencies in vitro against COX-2 and lactate dehydrogenase A (LDHA), which are vital enzymes in cancer metabolism .
Table 1: Inhibition Efficiency of Quinazolinone Derivatives
Compound | COX-2 Inhibition (%) | LDHA Inhibition (%) | IC50 (µg/mL) |
---|---|---|---|
This compound | 97.45% | 62.55% | 99.02 |
Reference (Diclofenac) | 100% | 100% | 0.53 |
The compound's ability to inhibit these enzymes suggests a potential role in developing anti-cancer therapies, particularly for CRC .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies have shown that it can act against various bacterial strains, contributing to its potential use as an antibacterial agent. The mechanisms may involve disrupting bacterial cell function or inhibiting specific bacterial enzymes .
Colorectal Cancer
In vitro studies have shown that compounds with similar structures to this compound can effectively inhibit the growth of CRC cells. The promising results from these studies indicate that further optimization may lead to the development of novel therapeutic agents targeting CRC .
Drug Resistance
The compound has been suggested to play a role in reversing multidrug resistance in cancer therapies by acting as a P-glycoprotein inhibitor. This property is particularly valuable in enhancing the efficacy of existing chemotherapy regimens .
Mecanismo De Acción
The mechanism of action of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, influencing cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinazolinone derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:
Key Observations:
- Position 3 Modifications: The hydroxyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to amino (NH₂) or alkylamino groups in analogues like Compound 56 .
- Position 2 Variations : A methyl group (2-CH₃) improves metabolic stability compared to bulkier groups like piperazinylmethyl or phenyl, which may alter receptor binding .
- Methoxy Groups (6,7-OCH₃) : These substituents increase lipophilicity, facilitating membrane penetration, but may reduce solubility in polar solvents .
Actividad Biológica
Overview
3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of hydroxy, methoxy, and methyl substituents, which significantly influence its pharmacological properties. Research has indicated its potential in various therapeutic areas, particularly in antimicrobial and anticancer activities.
The chemical formula for this compound is C₁₁H₁₂N₂O₄, and it possesses a molecular weight of 232.23 g/mol. The structure includes a quinazolinone core with specific substituents that enhance its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are critical in cancer metabolism and inflammation pathways .
- Antimicrobial Activity : It exhibits significant activity against both gram-positive and gram-negative bacteria, with studies indicating a mechanism involving disruption of bacterial cell wall synthesis .
- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capacity, which can mitigate oxidative stress in biological systems .
Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The mean IC₅₀ values for different assays are summarized below:
Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 96.19 ± 5.39 | |
This compound | HCT116 (colon cancer) | 99.02 ± 5.09 | |
This compound | HeLa (cervical cancer) | 121.55 ± 1.41 |
Antimicrobial Activity
The compound has been evaluated against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | ≤ 4 µg/mL | |
Escherichia coli | ≤ 8 µg/mL | |
Pseudomonas aeruginosa | ≤ 16 µg/mL |
Case Studies
- Inhibition of COX-2 : In a study assessing various quinazolinone derivatives, this compound exhibited potent COX-2 inhibition comparable to standard NSAIDs like diclofenac .
- Synergistic Effects with Antibiotics : Research has shown that this compound can enhance the efficacy of β-lactam antibiotics against MRSA by binding to allosteric sites on penicillin-binding proteins (PBPs), leading to improved antibacterial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nitrogen substitution in intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Key steps include nitrohomoveratric acid condensation with polyphosphoric acid (PPA) and acetic anhydride to form the benzoxazinone core, followed by heteroatom substitution . Modifications, such as using amino acids or dipeptides during substitution, can introduce functional groups for biological activity . Reaction temperature (80–120°C) and stoichiometric ratios (e.g., PPA:nitrohomoveratric acid at 3:1) are critical for minimizing side products.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For example, NMR in DMSO-d6 reveals characteristic peaks: δ 3.90 (s, 3H, OCH), δ 7.23 (s, 1H, aromatic proton) . Liquid Chromatography-Mass Spectrometry (LCMS) with [M+H] at m/z 283.25 confirms molecular weight . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like hydroxyl and carbonyl moieties.
Q. How is the anticholinesterase activity of this compound evaluated in vitro?
- Methodological Answer : The Ellman assay is standard. Acetylcholinesterase activity is measured via spectrophotometric detection of 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) degradation products. IC values (e.g., 1.8–4.2 mg/mL for this compound) are compared to reference drugs like donepezil (IC = 2.4 mg/mL) . Triplicate experiments with positive/negative controls ensure reproducibility.
Advanced Research Questions
Q. How can structural modifications enhance dual anticholinesterase and antiamyloid activity?
- Methodological Answer : Introducing glycylglycine or glycylleucine residues via substitution improves activity. For example, glycylleucine derivatives reduce β-amyloid aggregation by >50% in Congo red assays, though still below GV-791 (reference drug) . Computational docking studies (e.g., AutoDock Vina) predict binding affinities to acetylcholinesterase active sites, guiding rational design .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Variability in IC values may arise from assay conditions (e.g., enzyme source, pH). Standardizing protocols (e.g., human vs. bovine acetylcholinesterase) and using orthogonal assays (e.g., β-amyloid fluorescence polarization) validate results . Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., methoxy groups at C6/C7 enhance blood-brain barrier permeability) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer : Tools like SwissADME predict pharmacokinetic properties. For this compound, logP values (~2.1) suggest moderate lipophilicity, while PAINS filters rule out pan-assay interference . Toxicity is assessed via ProTox-II for hepatotoxicity and Ames test simulations .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scaling the PPA-mediated cyclization requires controlled exothermic conditions. Impurities like 2-acetamido-4,5-dimethoxybenzoic acid are minimized using fractional crystallization . Chiral HPLC (e.g., CHIRALPAK IA column) ensures enantiomeric purity >98% for in vivo studies .
Q. Data Contradiction and Reproducibility
Q. Why do in vitro antiamyloid results often fail to translate to in vivo models?
- Methodological Answer : In vitro assays (e.g., Congo red) may overlook blood-brain barrier penetration. Pharmacokinetic studies in rodents (plasma/tissue distribution via LC-MS/MS) quantify bioavailability. For example, brain-to-plasma ratios <0.1 indicate poor CNS penetration, necessitating prodrug strategies .
Q. How can researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer : Implementing Quality by Design (QbD) principles optimizes critical process parameters (CPPs). Reaction monitoring via in-situ FTIR tracks intermediates like 2-methyl-3,1-benzoxazine-4-one . Design of Experiments (DoE) identifies optimal PPA concentration (70–80% w/w) for consistent yields (75–85%) .
Q. What are the limitations of current crystallographic data for this compound?
Propiedades
IUPAC Name |
3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-6-12-8-5-10(17-3)9(16-2)4-7(8)11(14)13(6)15/h4-5,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGGWRQXRFVXFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.